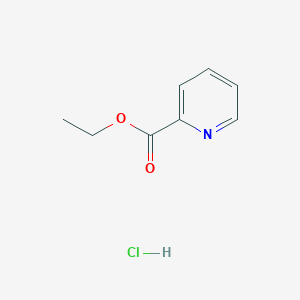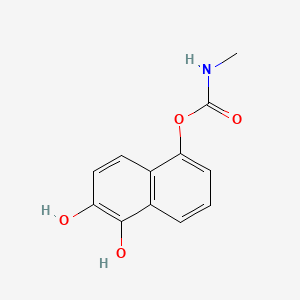![molecular formula C23H33NO4 B14702340 4-[Bis(2-hydroxyethyl)amino]-3-methoxyestra-1,3,5(10)-trien-17-one CAS No. 21003-11-2](/img/structure/B14702340.png)
4-[Bis(2-hydroxyethyl)amino]-3-methoxyestra-1,3,5(10)-trien-17-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Bis(2-hydroxyethyl)amino]-3-methoxyestra-1,3,5(10)-trien-17-one is a chemical compound known for its complex structure and diverse applications. It contains multiple functional groups, including a tertiary amine, a methoxy group, and a ketone, which contribute to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2-hydroxyethyl)amino]-3-methoxyestra-1,3,5(10)-trien-17-one typically involves multiple steps. One common method includes the reaction of an appropriate starting material with bis(2-hydroxyethyl)amine under controlled conditions. The reaction conditions often involve specific temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production .
Analyse Chemischer Reaktionen
Types of Reactions
4-[Bis(2-hydroxyethyl)amino]-3-methoxyestra-1,3,5(10)-trien-17-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, particularly the tertiary amine and methoxy group.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amine and methoxy sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The conditions vary depending on the desired reaction, often involving specific solvents and temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield a compound with a carboxylic acid group, while reduction may produce an alcohol derivative .
Wissenschaftliche Forschungsanwendungen
4-[Bis(2-hydroxyethyl)amino]-3-methoxyestra-1,3,5(10)-trien-17-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-[Bis(2-hydroxyethyl)amino]-3-methoxyestra-1,3,5(10)-trien-17-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction and metabolic processes, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde: Shares the bis(2-hydroxyethyl)amino group but differs in the aromatic structure.
Bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane: Contains similar functional groups but has a different core structure
Uniqueness
4-[Bis(2-hydroxyethyl)amino]-3-methoxyestra-1,3,5(10)-trien-17-one is unique due to its combination of functional groups and its specific arrangement, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
21003-11-2 |
|---|---|
Molekularformel |
C23H33NO4 |
Molekulargewicht |
387.5 g/mol |
IUPAC-Name |
(8R,9S,13S,14S)-4-[bis(2-hydroxyethyl)amino]-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C23H33NO4/c1-23-10-9-16-15-5-7-20(28-2)22(24(11-13-25)12-14-26)18(15)4-3-17(16)19(23)6-8-21(23)27/h5,7,16-17,19,25-26H,3-4,6,8-14H2,1-2H3/t16-,17-,19+,23+/m1/s1 |
InChI-Schlüssel |
XXRXISZRSUUGHE-PSHPWPFNSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4N(CCO)CCO)OC |
Kanonische SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4N(CCO)CCO)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,10-Dithiaspiro[4.5]decane](/img/structure/B14702258.png)

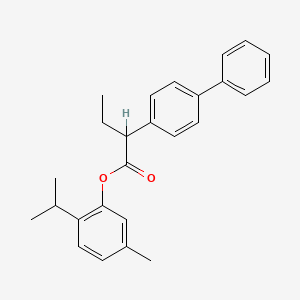

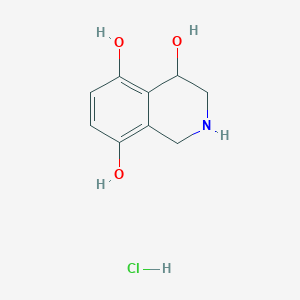
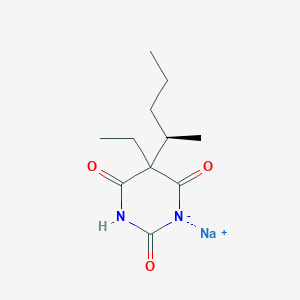
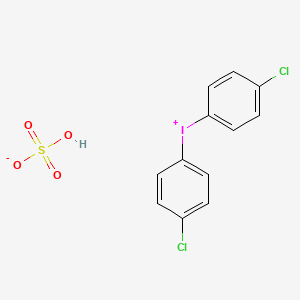
![2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B14702304.png)



